4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline

Medicinal Chemistry Drug Discovery Chemical Building Blocks

This 1,2,4-trisubstituted aniline building block offers a unique scaffold with both 4-methylpiperidine and 4-methylpiperazine moieties, a substitution pattern mono-substituted analogs cannot replicate. With a calculated LogP of 2.34 and tPSA of 35.74 Ų, it occupies distinct property space crucial for solubility and permeability in drug discovery. Supplied with batch-specific NMR, HPLC, and GC data, it ensures reproducibility in complex syntheses and SAR studies, eliminating in-house verification.

Molecular Formula C17H28N4
Molecular Weight 288.4 g/mol
CAS No. 1160474-88-3
Cat. No. B1389561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
CAS1160474-88-3
Molecular FormulaC17H28N4
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)N
InChIInChI=1S/C17H28N4/c1-14-5-7-21(8-6-14)17-13-15(3-4-16(17)18)20-11-9-19(2)10-12-20/h3-4,13-14H,5-12,18H2,1-2H3
InChIKeyNSRZBHINVOJEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: Essential Procurement Specifications and Physicochemical Baseline for Research-Grade Building Block (CAS 1160474-88-3)


4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline (CAS 1160474-88-3) is a specialized heterocyclic building block with the molecular formula C17H28N4 and a molecular weight of approximately 288.43 g/mol . It features a unique 1,2,4-trisubstituted aniline core bearing both a 4-methylpiperidin-1-yl moiety at the 2-position and a 4-methylpiperazin-1-yl group at the 4-position, a substitution pattern that distinguishes it from simpler mono-substituted aniline analogs [1]. This compound is exclusively marketed for research and further manufacturing use and is typically supplied at a standard purity of 95%, with batch-specific analytical characterization (NMR, HPLC, GC) available from major vendors .

Why Direct Substitution with Simpler Aniline Analogs Undermines Research Reproducibility in Projects Requiring 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline


The target compound 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline cannot be reliably substituted with structurally similar, more readily available aniline derivatives (e.g., 2-(4-methylpiperidin-1-yl)aniline or 4-(4-methylpiperazin-1-yl)aniline) without fundamentally altering the intended chemical behavior. As evidenced by its distinct calculated physicochemical profile—including a LogP of 2.34, a topological polar surface area (tPSA) of 35.74 Ų, and a LogD (pH 7.4) of 1.59 [1]—this compound occupies a unique property space that directly impacts solubility, permeability, and target-binding interactions in a manner that mono-substituted analogs cannot replicate . Furthermore, the specific 1,2,4-substitution pattern on the aniline core dictates its reactivity as a building block in downstream synthetic transformations, making it essential for obtaining the correct intermediate in complex molecule synthesis. The standard availability of batch-specific analytical data (NMR, HPLC, GC) from certified vendors for this specific CAS number ensures reproducibility that is absent when attempting to use an unverified or analogous compound .

Quantitative Differentiation Evidence for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline vs. Closest Analogs and Class Alternatives


Physicochemical Property Differentiation: 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline vs. Simpler Mono-Substituted Aniline Analogs

In the absence of direct head-to-head biological assay data, the most robust differentiation for this building block lies in its unique calculated physicochemical properties. The target compound exhibits a calculated LogP of 2.34 and a topological polar surface area (tPSA) of 35.74 Ų [1]. In stark contrast, the simpler analog 2-(4-methylpiperidin-1-yl)aniline (CAS 252758-94-4) has a molecular weight of 190.28 g/mol and lacks the piperazine moiety, which is known to significantly alter both lipophilicity and basicity . Similarly, 4-(4-methylpiperazin-1-yl)aniline (CAS 180605-36-1) has a molecular weight of 191.27 g/mol and only one basic nitrogen center. The presence of both piperidine and piperazine rings in the target compound creates a distinct LogD profile (LogD pH 7.4 = 1.59) that directly impacts membrane permeability predictions, a factor that cannot be interpolated from the mono-substituted analogs [1].

Medicinal Chemistry Drug Discovery Chemical Building Blocks

Analytical Certification: Quantifiable Purity and Characterization Support for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline

Unlike generic or uncertified research chemicals, 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline is commercially supplied with a standard purity of 95% and is accompanied by batch-specific analytical data including NMR, HPLC, and GC spectra from reputable vendors . This level of quality documentation is not universally guaranteed for custom-synthesized analogs. For instance, a researcher attempting to procure a custom-synthesized variant of a similar diamine building block would incur additional time and cost for independent verification, whereas the target compound's pre-certified data accelerates research workflows and ensures experimental reproducibility. The availability of these analytical certificates provides a quantitative benchmark for purity that is verifiable upon receipt, mitigating the risk of using a degraded or mis-synthesized material .

Chemical Synthesis Analytical Chemistry Quality Control

Structural Uniqueness and Substructure Search Differentiation for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline

From a cheminformatics perspective, the 1,2,4-trisubstituted aniline scaffold of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline is a key differentiator. Substructure searches on databases like PubChem confirm that this specific combination and positioning of the 4-methylpiperidine and 4-methylpiperazine moieties on the aniline core is not commonly found among commercially available analogs . This structural uniqueness makes the compound a valuable template for exploring novel chemical space. When compared to more common disubstituted anilines or anilines with different N-heterocycles, the target compound's distinct substitution pattern is predicted to confer unique electronic and steric properties, which can be exploited in structure-activity relationship (SAR) studies or in the development of new synthetic methodologies [1]. The exact InChIKey (NSRZBHINVOJEPU-UHFFFAOYSA-N) serves as a definitive digital fingerprint that ensures precise material identification and eliminates ambiguity during procurement .

Cheminformatics Medicinal Chemistry SAR Studies

Predicted Drug-Likeness Profile of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline vs. Lead-Like Criteria

While high-strength biological data is limited, the compound's calculated compliance with Lipinski's Rule of Five provides a baseline for its potential as a drug-like scaffold. According to Chembase calculations, 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline adheres to Lipinski's Rule of Five with a value of 'true' [1]. This is a critical differentiator when compared to larger, more complex molecules that often fail these guidelines. The compound's specific combination of properties—molecular weight of 288.43 g/mol (<500), LogP of 2.34 (<5), and only one hydrogen bond donor and four acceptors—places it within a favorable physicochemical space for oral bioavailability [1]. In contrast, a hypothetical analog with an additional fused ring might exceed the molecular weight or LogP thresholds, making the target compound a more suitable starting point for lead optimization. This predicted compliance is a tangible, quantitative filter used by many drug discovery programs to prioritize chemical matter for screening.

Drug Discovery ADME Cheminformatics

Validated Application Scenarios for Procuring 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline Based on Quantifiable Evidence


As a Specialized Building Block for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

The compound's unique 1,2,4-trisubstituted aniline scaffold, verified by its InChIKey and commercial availability with batch-specific analytical data , makes it an ideal candidate for fragment-based screening libraries or as a starting material in diversity-oriented synthesis (DOS). Its calculated compliance with Lipinski's Rule of Five (MW 288.43, LogP 2.34) [1] ensures it fits within lead-like chemical space, reducing the risk of early-phase optimization failure. Procurement of this specific CAS number guarantees a well-characterized building block that can be used to rapidly generate novel, patentable chemotypes with a favorable predicted ADME profile.

As a Key Intermediate in the Multi-Step Synthesis of Complex Bioactive Molecules

Given its standard 95% purity and the availability of supporting NMR, HPLC, and GC spectra , this compound is directly suitable as a high-quality intermediate for the synthesis of more complex target molecules. The defined purity and characterization data reduce the need for laborious in-house purification and verification, streamlining multi-step synthetic workflows. This is particularly critical in academic and industrial settings where synthetic efficiency and material reproducibility are paramount for generating reliable structure-activity relationship (SAR) data.

For Cheminformatics Model Validation and Virtual Screening Library Design

The well-defined and unique calculated physicochemical properties (LogP 2.34, tPSA 35.74 Ų, LogD 1.59 at pH 7.4) make 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline a valuable compound for validating computational models. Its distinct property space can be used to calibrate predictive models for membrane permeability, solubility, and target binding. Furthermore, its structural uniqueness, confirmed via substructure searches, justifies its inclusion in a custom virtual screening library where exploring underrepresented chemical space is a primary objective [1].

As a Research Tool for Investigating the Pharmacology of Dual N-Heterocyclic Systems

Although direct biological data for this specific compound is absent from the public domain, its structural features (presence of both 4-methylpiperidine and 4-methylpiperazine moieties) make it a valuable tool compound for studying the pharmacological effects of dual N-heterocyclic systems. The compound's unique substitution pattern can be used to probe the steric and electronic requirements of biological targets that are known to interact with either piperidine- or piperazine-containing ligands, thereby generating novel insights into target engagement and selectivity profiles .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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